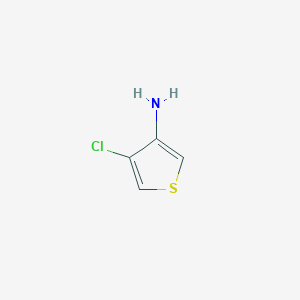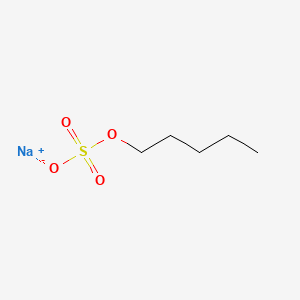
4-Chlorothiophen-3-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Chlorothiophen-3-amine is C4H4ClNS. This indicates that it contains four carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.Physical And Chemical Properties Analysis
4-Chlorothiophen-3-amine has a molecular weight of 133.6 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Analgesia and Anti-Inflammatory Applications
4-Chlorothiophen-3-amine derivatives have been studied for their potential in treating pain and inflammation. In a multi-step synthetic approach, researchers synthesized new thiazole derivatives and examined their in vitro anti-inflammatory potentials using enzyme assays. These compounds showed promising results as potent inhibitors of COX-2, with some derivatives exhibiting selective inhibition comparable to celecoxib . The in vivo studies further confirmed their analgesic and anti-inflammatory effects, making them potential candidates for new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of 4-Chlorothiophen-3-amine derivatives have been explored to combat drug resistance by pathogens. These derivatives have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The molecular structures of these compounds were confirmed through spectroanalytical data, and their in vitro antimicrobial activity was evaluated using the turbidimetric method .
Antiproliferative Agents
In the search for new treatments against cancer, 4-Chlorothiophen-3-amine derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds have been tested against human breast adenocarcinoma cancer cell lines, with some showing significant activity. Molecular docking studies have also been carried out to study the binding mode of active compounds with receptors, indicating their potential as lead compounds for rational drug designing .
Molecular Modelling
The derivatives of 4-Chlorothiophen-3-amine have been used in molecular modelling to understand their interaction with biological targets. This is crucial for the development of new drugs, as it helps in predicting the efficacy and potential side effects of the compounds before they are synthesized and tested in the lab .
Synthesis of Thiazole Derivatives
4-Chlorothiophen-3-amine is a key starting material in the synthesis of pharmacologically important thiazole derivatives. These derivatives have been synthesized and modified to enhance their pharmacological activities, such as anti-inflammatory and analgesic properties .
Drug Development
The unique properties of 4-Chlorothiophen-3-amine make it a valuable compound in drug development. Its derivatives are being explored for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. The versatility of this compound allows for the exploration of new therapeutic agents .
Immunometabolism Research
Recent advances in immunometabolism have included studies on 4-Chlorothiophen-3-amine derivatives. These studies focus on how metabolic processes within the immune system can be influenced by new compounds, potentially leading to novel treatments for diseases related to the immune system .
Chemical Synthesis and Modification
4-Chlorothiophen-3-amine serves as a building block in chemical synthesis. It is used to create a variety of compounds with different properties and applications. For instance, it can be treated with N-bromosuccinimide at low temperatures, followed by treatment with primary or secondary amines to obtain new compounds with potential pharmacological activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chlorothiophen-3-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
4-Chlorothiophen-3-amine interacts with its targets, the COX-1, COX-2, and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes by 4-Chlorothiophen-3-amine affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, 4-Chlorothiophen-3-amine reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
It’s known that the adme properties of a compound can greatly impact its bioavailability
Result of Action
The molecular and cellular effects of 4-Chlorothiophen-3-amine’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX-1, COX-2, and 5-LOX enzymes, 4-Chlorothiophen-3-amine reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophen-3-amine. It’s generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound
properties
IUPAC Name |
4-chlorothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMRYCTWBDPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622811 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
632356-42-4 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothiophen-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
